

# Technical Guide: Spectroscopic Characterization of 6-Bromo-4-iodo-1H-indazole

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## Compound of Interest

Compound Name: 6-Bromo-4-iodo-1H-indazole

Cat. No.: B1326375

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## Introduction

**6-Bromo-4-iodo-1H-indazole** is a halogenated heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable scaffold for the design of bioactive molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for **6-Bromo-4-iodo-1H-indazole** and detailed experimental protocols for data acquisition. While direct experimental data for this specific molecule is not widely published, the information herein is based on established principles of spectroscopy and data from structurally related indazole derivatives.

## Molecular Structure

The chemical structure and numbering of **6-Bromo-4-iodo-1H-indazole** are presented below:

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Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrIN<sub>2</sub>[\[1\]](#) Molecular Weight: 322.93 g/mol [\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Bromo-4-iodo-1H-indazole**. These predictions are derived from the analysis of characteristic spectral data of similar substituted indazoles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~13.5 - 14.5	br s	-	1H	N-H
~8.0 - 8.2	s	-	1H	H-3
~7.8 - 8.0	d	~1.5	1H	H-5
~7.5 - 7.7	d	~1.5	1H	H-7

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Carbon Atom
~142	C-7a
~135	C-3
~128	C-5
~125	C-3a
~120	C-7
~115	C-6
~90	C-4

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3400	Broad	N-H stretch
3050-3150	Medium	Aromatic C-H stretch
1600-1620	Medium	C=C aromatic ring stretch
1450-1500	Strong	C=N aromatic ring stretch
1000-1100	Strong	C-N stretch
800-900	Strong	C-H out-of-plane bend
600-700	Medium	C-Br stretch
500-600	Medium	C-I stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Ion	Notes
323/325	[M+H] <sup>+</sup>	Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- Weigh approximately 5-20 mg of **6-Bromo-4-iodo-1H-indazole**.
- Dissolve the sample in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[\[2\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[\[2\]](#)

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum. For <sup>13</sup>C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the <sup>13</sup>C isotope.[\[2\]](#)
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard.[\[3\]](#)

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **6-Bromo-4-iodo-1H-indazole** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[\[2\]](#)

### Data Acquisition:

- Record the background spectrum of the empty ATR crystal.
- Record the sample spectrum, typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .[\[2\]](#)

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

### Sample Preparation:

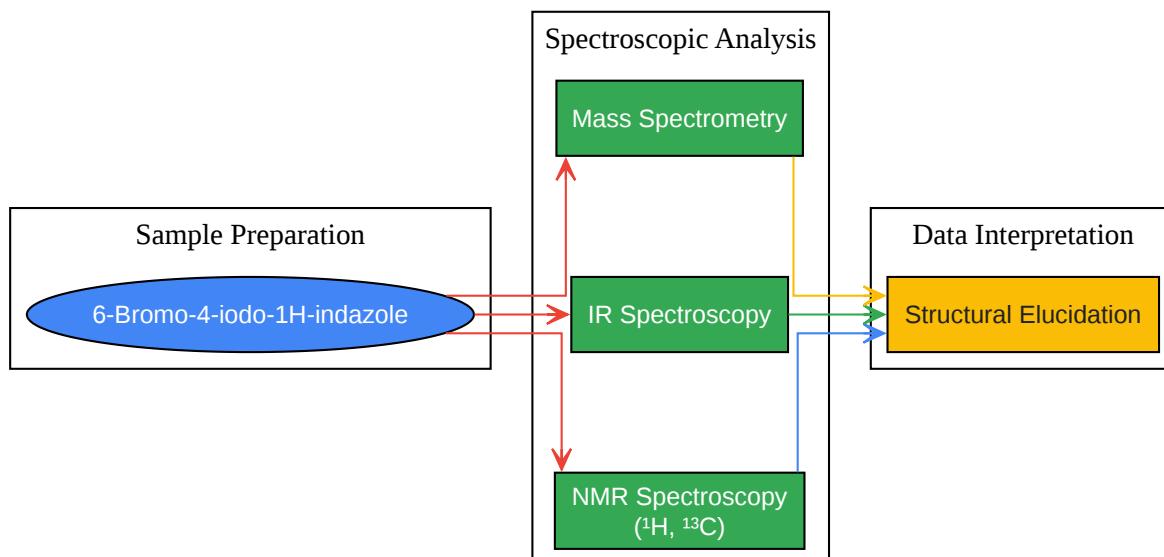
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

### Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- The mass range should be set to include the expected molecular ion peak.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **6-Bromo-4-iodo-1H-indazole**.



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Caption: Workflow for the Spectroscopic Analysis.

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## References

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